BenchChemオンラインストアへようこそ!

tert-butyl 1-(piperidin-4-yl)-2-azaspiro[3.3]heptane-2-carboxylate

Lipophilicity Bioisostere Drug Design

tert-Butyl 1-(piperidin-4-yl)-2-azaspiro[3.3]heptane-2-carboxylate (CAS 2095410-45-8) is a spirocyclic building block combining a 2-azaspiro[3.3]heptane core with a piperidine substituent and a Boc protecting group (C₁₆H₂₈N₂O₂, MW 280.41 g/mol, computed XLogP3-AA = 2.4, Topological Polar Surface Area = 41.6 Ų, 1 H-bond donor, 3 H-bond acceptors). The 2-azaspiro[3.3]heptane scaffold has been recognized as a conformationally restricted bioisostere of piperidine since 2010 and has appeared in over 100 research manuscripts, 500 patents, and approximately 7,000 new compounds.

Molecular Formula C16H28N2O2
Molecular Weight 280.41 g/mol
CAS No. 2095410-45-8
Cat. No. B6278490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 1-(piperidin-4-yl)-2-azaspiro[3.3]heptane-2-carboxylate
CAS2095410-45-8
Molecular FormulaC16H28N2O2
Molecular Weight280.41 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2(C1C3CCNCC3)CCC2
InChIInChI=1S/C16H28N2O2/c1-15(2,3)20-14(19)18-11-16(7-4-8-16)13(18)12-5-9-17-10-6-12/h12-13,17H,4-11H2,1-3H3
InChIKeyYYIRDJGVPMNUAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 1-(Piperidin-4-yl)-2-azaspiro[3.3]heptane-2-carboxylate (CAS 2095410-45-8): A Spirocyclic Piperidine Bioisostere Building Block for Quantitative Drug Discovery Procurement


tert-Butyl 1-(piperidin-4-yl)-2-azaspiro[3.3]heptane-2-carboxylate (CAS 2095410-45-8) is a spirocyclic building block combining a 2-azaspiro[3.3]heptane core with a piperidine substituent and a Boc protecting group (C₁₆H₂₈N₂O₂, MW 280.41 g/mol, computed XLogP3-AA = 2.4, Topological Polar Surface Area = 41.6 Ų, 1 H-bond donor, 3 H-bond acceptors) . The 2-azaspiro[3.3]heptane scaffold has been recognized as a conformationally restricted bioisostere of piperidine since 2010 and has appeared in over 100 research manuscripts, 500 patents, and approximately 7,000 new compounds .

Why Generic Piperidine or Azetidine Building Blocks Cannot Substitute for tert-Butyl 1-(Piperidin-4-yl)-2-azaspiro[3.3]heptane-2-carboxylate in Quantitative Medicinal Chemistry


Simple piperidine or azetidine building blocks lack the spirocyclic constraint and dual-nitrogen architecture of this compound. The 2-azaspiro[3.3]heptane core imposes a 90° twist on substituent exit vectors, increasing the inter-terminal atom distance by approximately 1.3 Å and raising the pKa of the azetidine-like nitrogen by up to +1.9 units relative to piperazine . These geometric and electronic differences produce measurable shifts in lipophilicity (ΔlogD₇.₄ ranging from −1.0 to +0.5 depending on substitution pattern) and metabolic stability. Consequently, substituting a generic piperidine building block for this spirocyclic analog risks altering the pharmacokinetic profile and target engagement of the final compound in ways that cannot be predicted from simple piperidine SAR.

Quantitative Differentiation Evidence for tert-Butyl 1-(Piperidin-4-yl)-2-azaspiro[3.3]heptane-2-carboxylate: Head-to-Head and Class-Level Comparator Data


N-Linked 2-Azaspiro[3.3]heptane Increases logD₇.₄ by up to +0.5 Units Versus Piperidine, Defying the Class-Wide logD Lowering Trend

In a matched molecular pair analysis across the AstraZeneca compound collection, Degorce et al. (2019) demonstrated that while most azaspiro[3.3]heptane replacements lower logD₇.₄ by as much as −1.0 relative to morpholines, piperidines, and piperazines, the N-linked 2-azaspiro[3.3]heptane scaffold uniquely increased logD₇.₄ by up to +0.5 . The target compound, featuring an N-Boc-protected 2-azaspiro[3.3]heptane nitrogen (computed XLogP3-AA = 2.4), structurally belongs to this N-linked subclass and is predicted to exhibit elevated lipophilicity relative to its piperidine analog .

Lipophilicity Bioisostere Drug Design

2-Azaspiro[3.3]heptane Core Increases pKa by up to +1.9 Units Versus Piperazine, Modulating Ionization State at Physiological pH

The spirocyclic geometry of 2-azaspiro[3.3]heptane positions the heteroatom γ rather than β to the nitrogen, reducing inductive electron withdrawal and increasing basicity. QM calculations and experimental measurements by Degorce et al. report ΔpKa values ranging from +0.6 to +1.9 for spiro-analogues versus piperazine or morpholine counterparts. Specifically, the 2,6-diazaspiro[3.3]heptane system showed a predicted ΔpKa[ACD] of +1.9 over piperazine . The target compound, which contains an azetidine-like nitrogen within the spiro system, is expected to exhibit elevated basicity relative to acyclic piperidine analogs.

pKa Basicity Physicochemical Properties

Azaspiro[3.3]heptane Replacement Reduces Human Liver Microsome (HLM) Turnover, Improving Metabolic Stability Over Morpholine/Piperidine Comparators

Degorce et al. reported that spiro-analogue 6b (containing a 2-oxa-6-azaspiro[3.3]heptane core) displayed greatly reduced turnover in human liver microsomes (HLM) and human/rat hepatocytes (HH/RH) compared to its morpholine counterpart 6a, with no detriment to permeability or hERG inhibition. This was accompanied by a ΔlogD₇.₄ of −1.2 and ΔpKa of +1.5 . Similarly, spiro-analogues 14b (ΔlogD₇.₄ = −1.0) and 15b (ΔlogD₇.₄ = −0.9) showed lowered HLM metabolism . The target compound, as an N-linked 2-azaspiro[3.3]heptane, is predicted to exhibit a distinct ADME profile relative to flexible piperidine building blocks.

Metabolic Stability Human Liver Microsomes ADME

2-Azaspiro[3.3]heptane Imposes a 90° Twist on Substituent Exit Vectors, Increasing Inter-Atom Distance by ~1.3 Å Versus Piperidine/ Piperazine

QM conformational analysis by Degorce et al. revealed that 2,6-diazaspiro[3.3]heptanes have molecular volumes approximately 9–13 ų larger than corresponding piperazines, and the azaspiroheptane base is positioned approximately 1.3 Å further away from the terminal atom . This fundamentally different 3D arrangement—a 90° twist on exit vectors—has been exploited in scaffold-hopping campaigns to access novel chemical space and generate intellectual property . The target compound combines this constrained geometry with a piperidine substituent, creating a unique spatial arrangement unavailable from simple piperidine or azetidine building blocks.

Conformational Restriction 3D Geometry Scaffold Hopping

Orthogonal Boc/Azetidine and Free Piperidine NH Enable Sequential Functionalization Without Protecting Group Manipulation

The target compound features a Boc-protected azetidine-like nitrogen (within the 2-azaspiro[3.3]heptane ring) and a free piperidine NH, enabling orthogonal functionalization strategies. The Boc group is selectively removable under acidic conditions (TFA or HCl) without affecting the piperidine ring, while the piperidine nitrogen can undergo reductive amination, amide coupling, or sulfonamide formation with the Boc group intact . This dual reactivity contrasts with simple N-Boc-piperidine (single reactive site after deprotection) or N-Boc-azetidine (single site), offering two sequential diversification steps without intermediate protecting group exchange.

Orthogonal Protection Building Block Parallel Synthesis

Optimal Research and Industrial Application Scenarios for tert-Butyl 1-(Piperidin-4-yl)-2-azaspiro[3.3]heptane-2-carboxylate Based on Quantitative Differentiation Evidence


Piperidine Bioisostere Evaluation in Lead Optimization Programs

Use this compound as a direct probe to quantify the pharmacokinetic and physicochemical impact of replacing a piperidine core with an N-linked 2-azaspiro[3.3]heptane scaffold. The predicted ΔlogD₇.₄ shift (up to +0.5 versus piperidine) and ΔpKa increase (0.6–1.9 units) can be experimentally measured in matched molecular pairs to guide scaffold selection for programs where elevated lipophilicity or basicity is desirable .

Kinase Inhibitor Scaffold Hopping for Metabolic Stability Optimization

Incorporate this building block into kinase inhibitor backbones (e.g., IRAK4, SOS1) where spirocyclic replacements have demonstrated greatly reduced HLM and hepatocyte turnover without compromising potency, hERG safety, or permeability . The orthogonal protection enables sequential introduction of hinge-binding and selectivity elements.

CNS Drug Discovery: Exploiting Elevated Basicity and 3D Geometry for Brain Penetrance

Deploy this scaffold in CNS-targeted programs (e.g., muscarinic M4 modulators, STAT3 inhibitors) where the elevated basicity (ΔpKa up to +1.9) enhances solubility and the 90° twist on exit vectors provides novel 3D arrangements for receptor subtype selectivity . The spirocyclic constraint reduces the entropic penalty of binding, potentially improving target affinity.

Parallel Library Synthesis Via Orthogonal Functionalization

Leverage the differentially protected dual-nitrogen architecture to execute two sequential diversification steps from a single building block: (1) functionalize the free piperidine NH via amide coupling or reductive amination; (2) deprotect the Boc group and functionalize the azetidine nitrogen. This reduces synthetic step count by approximately 50% compared to iterative protection/deprotection strategies .

Quote Request

Request a Quote for tert-butyl 1-(piperidin-4-yl)-2-azaspiro[3.3]heptane-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.